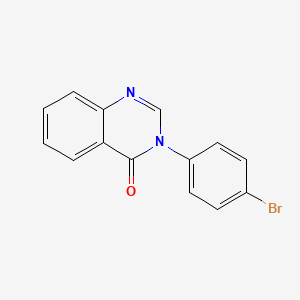

3-(4-Bromophenyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

24122-32-5 |

|---|---|

Molecular Formula |

C14H9BrN2O |

Molecular Weight |

301.14 g/mol |

IUPAC Name |

3-(4-bromophenyl)quinazolin-4-one |

InChI |

InChI=1S/C14H9BrN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H |

InChI Key |

MSHFVWOKMPZHLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of the 3 4 Bromophenyl Quinazolin 4 3h One Scaffold

Electrophilic and Nucleophilic Substitutions on the Quinazolinone Core

The quinazolinone core of 3-(4-bromophenyl)quinazolin-4(3H)-one possesses sites susceptible to both electrophilic and nucleophilic attack. The benzene (B151609) ring of the quinazolinone system can undergo electrophilic aromatic substitution, while the pyrimidinone ring can be targeted by nucleophiles, particularly after activation.

Electrophilic Aromatic Substitution: The fused benzene ring of the quinazolinone core is generally activated towards electrophilic substitution. Reactions such as halogenation and nitration can introduce substituents at various positions, influencing the electronic properties and biological activity of the molecule. For instance, peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones has been demonstrated, indicating that the aromatic core is reactive towards electrophilic halogenating agents. nih.govnih.govacs.org While specific examples for the nitration of this compound are not extensively detailed in the reviewed literature, the general reactivity of aromatic systems suggests that nitration using standard conditions (e.g., a mixture of nitric and sulfuric acid) would likely lead to the introduction of a nitro group on the quinazolinone's benzene ring. masterorganicchemistry.com

Furthermore, Friedel-Crafts-like reactions have been successfully applied to quinazolin-4(3H)-ones. A triflic anhydride-mediated reaction with electron-rich arenes enables the C2-H arylation of the quinazolinone core. nih.gov This proceeds through the formation of a highly electrophilic iminium intermediate, which is then attacked by the arene. nih.gov This methodology provides a direct route to 2-aryl substituted quinazolinones. Knoevenagel condensation of 2-methyl-3-phenylquinazolin-4(3H)-one with aldehydes, followed by an intramolecular Friedel-Crafts alkylation, has also been used to construct N-heteropolycyclic quinazolinones. researchgate.netacs.org

Nucleophilic Substitution: The pyrimidinone ring of the quinazolinone scaffold can be rendered susceptible to nucleophilic attack. A common strategy involves the introduction of a leaving group, such as a halogen, at the C2 or C4 position. For example, conversion of the C4-carbonyl group to a chloro substituent creates a reactive site for nucleophilic aromatic substitution (SNAr). This 4-chloroquinazoline (B184009) intermediate can then react with various nucleophiles, such as amines, to introduce a range of substituents at this position. mdpi.com Similarly, a substituent at the C2 position can be replaced by a nucleophile, providing another avenue for derivatization.

Modifications of the 4-Bromophenyl Moiety

The 4-bromophenyl group at the N3 position is a key handle for a variety of powerful palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for the formation of biaryl structures. In the context of this compound, the bromo substituent can be readily coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of a library of 3-(biphenyl-4-yl)quinazolin-4(3H)-one derivatives and their analogues.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Arylboronic acid | Pd catalyst, Base | 3-(4-Arylphenyl)quinazolin-4(3H)-one |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.govacsgcipr.orglibretexts.orgorganic-chemistry.org This reaction provides a direct route to synthesize derivatives where the bromine atom is replaced by a variety of amino groups, including anilines, alkylamines, and heterocyclic amines. This is particularly useful for introducing functionalities that can act as hydrogen bond donors or acceptors, which is often crucial for biological activity. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Primary/Secondary Amine | Pd catalyst, Base | 3-(4-Aminophenyl)quinazolin-4(3H)-one derivative |

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between the 4-bromophenyl group and a terminal alkyne. wikipedia.orgsnu.edu.inorganic-chemistry.orgjk-sci.com This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is an efficient method for introducing alkynyl moieties onto the phenyl ring. The resulting alkynes can serve as versatile intermediates for further transformations or as integral parts of the final molecular structure, for example, in the construction of extended π-conjugated systems.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Terminal Alkyne | Pd/Cu catalyst, Base | 3-(4-Alkynylphenyl)quinazolin-4(3H)-one |

Formation of Fused Heterocyclic Systems Based on the Quinazolinone Core

The quinazolinone scaffold can serve as a template for the construction of more complex, fused heterocyclic systems. These reactions often involve the derivatization of the quinazolinone at the C2 or N3 positions, followed by intramolecular cyclization to form new rings.

A common strategy involves introducing a reactive functional group at the C2 position of the quinazolinone. For example, a 2-hydrazinyl-quinazolinone derivative can be used as a key intermediate for the synthesis of fused triazolo-quinazolines. ekb.eg Reaction of the hydrazinyl group with reagents such as carbon disulfide or acetic anhydride (B1165640) can lead to the formation of a fused 1,2,4-triazole (B32235) ring. ekb.egekb.eg

Similarly, the synthesis of fused oxadiazolo-quinazolines can be achieved from quinazolinone precursors. nih.govnih.govijpsr.com For instance, a 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-one can be synthesized through the condensation of a substituted benzoxazinone (B8607429) with a 1,3,4-oxadiazole (B1194373) derivative. nih.gov

Furthermore, the synthesis of quinazoline- researchgate.netekb.egnih.govtriazolo[3,4-b] researchgate.netekb.egekb.egthiadiazines has been reported, demonstrating the potential for constructing more elaborate fused systems. nih.gov This was achieved by first synthesizing a 4-amino-5-(quinazolin-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione intermediate, which then undergoes intramolecular cyclization with acetophenones. nih.gov

The following table summarizes some of the fused heterocyclic systems that can be derived from the quinazolinone core:

| Starting Quinazolinone Derivative | Reagent(s) for Cyclization | Fused Heterocyclic System |

| 2-Hydrazinyl-quinazolinone | Carbon disulfide | Triazolo[4,3-c]quinazoline-3(2H)-thione |

| 2-Hydrazinyl-quinazolinone | Acetic anhydride | 3-Methyl researchgate.netekb.egnih.govtriazolo[4,3-c]quinazolin-5(6H)-one |

| Substituted Benzoxazinone | 1,3,4-Oxadiazole derivative | 3-(1,3,4-Oxadiazol-2-yl)quinazolin-4(3H)-one |

| 4-Amino-5-(quinazolin-5-yl)-1,2,4-triazole-3-thione | Acetophenones | Quinazoline- researchgate.netekb.egnih.govtriazolo[3,4-b] researchgate.netekb.egekb.egthiadiazine |

These examples highlight the utility of the this compound scaffold as a versatile platform for chemical diversification, enabling access to a wide array of complex molecules with potential applications in various fields of chemical science.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in its solid state. For 3-(4-Bromophenyl)quinazolin-4(3H)-one, these studies reveal a nuanced architecture governed by subtle intramolecular and intermolecular forces.

Analysis of Molecular Planarity and Dihedral Angles

The core of this compound is the quinazoline (B50416) unit, which is observed to be nearly planar. rsc.orgnih.gov This planarity is a key feature of the fused ring system. Specifically, the mean deviation from the least-squares plane defined by the ten atoms of the quinazoline ring system is a mere 0.058 Å. rsc.orgnih.gov

A critical structural parameter is the relative orientation of the two aromatic systems: the quinazoline core and the 4-bromophenyl substituent at the N3 position. The dihedral angle between the mean plane of the quinazoline unit and the plane of the 4-bromophenyl ring is 47.6°. rsc.orgnih.gov This significant twist indicates a non-coplanar arrangement, which has implications for the molecule's conformational flexibility and its ability to engage in intermolecular interactions.

Table 1: Key Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₉BrN₂O | rsc.org |

| Molecular Weight | 301.14 | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/n | rsc.org |

| Quinazoline Ring Mean Deviation from Planarity | 0.058 Å | rsc.orgnih.gov |

| Dihedral Angle (Quinazoline - Bromophenyl) | 47.6° | rsc.orgnih.gov |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within the crystal lattice is dictated by a network of intermolecular forces. In the case of this compound, the crystal packing is stabilized by specific hydrogen bonds. rsc.orgnih.gov These are not the classic strong hydrogen bonds but rather weaker C—H···N and C—H···O interactions.

Advanced Spectroscopic Characterization Techniques

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic methods offer insights into the molecule's conformation in solution and confirm its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR are instrumental.

¹H NMR: The proton NMR spectrum is expected to show a series of signals in the aromatic region, typically between δ 7.38 and 8.38 ppm. These signals correspond to the protons on both the quinazoline ring system and the 4-bromophenyl ring. The exact chemical shifts and coupling patterns would allow for the assignment of each proton to its specific position on the molecular framework.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. Key resonances would include the carbonyl carbon (C=O) of the quinazolinone ring, which is expected to appear significantly downfield around δ 160.4 ppm. The other aromatic carbons would resonate in the range of δ 122.6 to 148.1 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by several key absorptions:

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group (C=O) of the quinazolinone ring is expected. In related quinazolinone structures, this peak typically appears in the range of 1660-1700 cm⁻¹. derpharmachemica.com

C=N Stretch: The imine (C=N) bond within the quinazoline ring would also give rise to a characteristic absorption, generally found around 1590-1620 cm⁻¹. rsc.orgderpharmachemica.com

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings would be observed above 3000 cm⁻¹, typically in the 3060-3120 cm⁻¹ region. rsc.orgderpharmachemica.com

C-Br Stretch: The vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, at lower wavenumbers.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Range |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.38 - 8.38 ppm |

| - | - | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~ δ 160.4 ppm |

| Aromatic Carbons | δ 122.6 - 148.1 ppm | |

| IR Spectroscopy | C=O Stretch | ~ 1660-1700 cm⁻¹ |

| C=N Stretch | ~ 1590-1620 cm⁻¹ | |

| Aromatic C-H Stretch | > 3000 cm⁻¹ | |

| Mass Spectrometry | [M+H]⁺ | m/z 300.9971 (calculated for C₁₄H₁₀BrN₂O) |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential technique for confirming the molecular weight of a compound and studying its fragmentation patterns. For this compound (C₁₄H₉BrN₂O), high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 300.9971 m/z. The presence of a bromine atom would be readily identifiable from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis would likely involve the cleavage of the bond between the quinazolinone nitrogen and the bromophenyl ring, as well as other characteristic fragmentations of the quinazolinone core, providing further structural confirmation.

Conformational Analysis of the Bromophenyl Substituent and Quinazolinone Unit

The three-dimensional arrangement of the substituent groups in this compound is critical to its molecular interactions. The conformational analysis, derived primarily from single-crystal X-ray diffraction studies, reveals specific details about the planarity of the core structure and the spatial orientation of its phenyl substituent.

The quinazolinone unit of the molecule is observed to be essentially planar. nih.goviucr.orgresearchgate.net Crystallographic data indicate a mean deviation of just 0.058 (2) Å from the least-squares plane defined by the ten atoms that constitute the fused ring system. nih.goviucr.orgresearchgate.net This high degree of planarity is a characteristic feature of the quinazolinone scaffold.

A significant aspect of the compound's conformation is the relative orientation of the 4-bromophenyl ring and the quinazolinone core. These two planar systems are not coplanar. Instead, the 4-bromophenyl ring is twisted with respect to the quinazolinone unit. The dihedral angle between the mean plane of the quinazoline ring system and the 4-bromophenyl ring has been determined to be 47.6 (1)°. nih.goviucr.orgresearchgate.net This non-planar arrangement is a result of the steric hindrance between the hydrogen atoms at the ortho-positions of the phenyl ring and the carbonyl group of the quinazolinone moiety, which prevents free rotation around the N-C(aryl) bond.

This observed conformation is comparable to structurally similar compounds. For instance, the analogous compound 3-(4-Chlorophenyl)quinazolin-4(3H)-one also exhibits a planar quinazoline unit and a twisted phenyl substituent, with a dihedral angle of 44.63 (5)° between the two ring systems. nih.gov The slight difference in the angle highlights the subtle influence of the halogen substituent on the molecule's preferred conformation.

| Compound | Parameter | Value | Source |

|---|---|---|---|

| This compound | Quinazolinone Unit Planarity (Mean Deviation) | 0.058 (2) Å | nih.goviucr.orgresearchgate.net |

| Dihedral Angle (Quinazolinone/Bromophenyl) | 47.6 (1)° | nih.goviucr.orgresearchgate.net | |

| 3-(4-Chlorophenyl)quinazolin-4(3H)-one | Quinazolinone Unit Planarity (Mean Deviation) | 0.027 (2) Å | nih.gov |

| Dihedral Angle (Quinazolinone/Chlorophenyl) | 44.63 (5)° | nih.gov |

Beyond the static picture provided by crystallography, computational studies on related 3-arylquinazolin-4(3H)-ones offer insight into the rotational dynamics around the N-C(aryl) bond. Density Functional Theory (DFT) calculations have been used to determine the energy barriers for this rotation. nih.gov For an unsubstituted 3-phenylquinazolin-4(3H)-one, the computed rotational barrier is relatively low at 7.6 kcal·mol⁻¹. nih.gov However, the introduction of substituents, particularly at the ortho-positions of the phenyl ring, dramatically increases this barrier, leading to atropisomerism. For example, an ortho-fluoro-substituted analog was found to have a much higher rotational barrier of 26.6 kcal·mol⁻¹. nih.gov While a specific value for the 4-bromo derivative is not provided in these studies, the data suggest that the barrier to rotation in this compound is significant enough to define a stable, twisted conformation at ambient temperatures.

| Compound Derivative | Computed Rotational Barrier (kcal·mol⁻¹) | Source |

|---|---|---|

| Unsubstituted Phenyl (1g) | 7.6 | nih.gov |

| ortho-Fluoro Phenyl (1n) | 26.6 | nih.gov |

| Monobrominated Phenyl (3a) | 35.5 | nih.gov |

| Tribrominated Phenyl (2g') | 36.7 | nih.gov |

Theoretical and Computational Investigations on 3 4 Bromophenyl Quinazolin 4 3h One

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinazolinone derivatives, DFT calculations, often at the B3LYP/6-31G(d) or similar levels of theory, are used to optimize ground-state geometries and calculate various quantum chemical parameters that describe their electronic properties and reactivity. nih.govsemanticscholar.org

Studies on related quinazolinone structures have shown that the quinazoline (B50416) unit is typically planar. nih.gov DFT calculations help in determining key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (Egap) is a crucial parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org These calculations also provide values for ionization potential, electron affinity, electronegativity (χ), global hardness (η), softness (S), and the electrophilicity index (ω), which collectively help in understanding the molecule's stability and reaction tendencies. semanticscholar.org

For instance, in a study of novel quinazolinone Schiff bases, these parameters were calculated and compared with the known drug erlotinib (B232) to gauge their potential as cytotoxic agents. semanticscholar.org Such theoretical investigations can rationalize experimental findings, for example, by explaining the regioselectivity of cycloaddition reactions involving a quinazolinone core. nih.gov

Table 1: Key Electronic and Reactivity Descriptors from DFT Studies on Quinazolinone Analogs

| Parameter | Description |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of a molecule. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of a molecule. |

| Energy Gap (ΔE) | The difference between ELUMO and EHOMO, related to molecular reactivity and stability. semanticscholar.org |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. semanticscholar.org |

| Global Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. semanticscholar.org |

| Global Softness (S) | The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons. semanticscholar.org |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. semanticscholar.org |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a 3-(4-Bromophenyl)quinazolin-4(3H)-one derivative, might interact with a biological target, typically a protein receptor.

Quinazolinone derivatives have been extensively studied using molecular docking against various cancer-related targets, including Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Dihydrofolate Reductase (DHFR). mdpi.comnih.govrsc.org These simulations provide insights into the binding mode, binding affinity (often expressed as a docking score in kcal/mol), and specific molecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking. rsc.org

For example, docking studies of S-alkylated quinazolin-4(3H)-ones into the EGFR active site revealed key interactions with amino acid residues such as Met793, which are crucial for inhibitory activity. rsc.org Similarly, when new iodinated 4-(3H)-quinazolinones were docked into the active site of DHFR, a good correlation was found between the calculated binding affinity and the experimentally observed cytotoxic activity. nih.gov These studies often identify specific hydrogen bonds with residues like Leu700, Thr790, and Asp855, and hydrophobic interactions within the receptor's binding pocket, which stabilize the ligand-protein complex. rsc.org

Table 2: Representative Molecular Docking Results for Quinazolinone Analogs against Cancer Targets

| Compound Series | Target Protein | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| S-Alkylated quinazolin-4(3H)-ones | EGFR | Met793, Leu718, Val726, Ala743 | -10.69 (for reference ligand Lapatinib) | rsc.org |

| S-Alkylated quinazolin-4(3H)-ones | VEGFR-2 | Cys919, Asp1046, Glu885, Leu840 | -9.51 to -10.21 | rsc.org |

| Iodinated 4-(3H)-quinazolinones | DHFR | Not specified | Good correlation with experimental activity | nih.gov |

| Quinazolin-4-one/3-cyanopyridin-2-one hybrids | EGFR/BRAFV600E | Not specified | Significant inhibition observed | mdpi.com |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex predicted by docking and to observe how the interactions evolve.

For quinazolinone derivatives, MD simulations have been performed to validate docking results and confirm the stability of the ligand within the active site of its target protein, such as EGFR or VEGFR-2. rsc.org Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the complex is stable and the ligand does not diffuse away from the binding pocket. researchgate.net

Another parameter, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of different parts of the protein, highlighting which residues are most affected by the ligand's binding. These simulations provide a more realistic understanding of the binding event, confirming the persistence of key hydrogen bonds and hydrophobic contacts identified in the docking pose. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazolinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed. unar.ac.id

These models are built using a training set of molecules with known activities and are then validated using a test set. unar.ac.id The resulting models can be used to predict the activity of new, unsynthesized compounds. In a 3D-QSAR study on quinazolin-4(3H)-one analogs as EGFR inhibitors, robust models were developed that highlighted the importance of steric, electrostatic, and hydrophobic fields for biological activity. unar.ac.id

The contour maps generated from these models provide a visual guide for drug design, indicating where modifications to the molecular structure—such as adding bulky groups, electron-withdrawing groups, or hydrophobic moieties—are likely to increase or decrease activity. nih.govunar.ac.id For example, a CoMSIA model might suggest that an electron-withdrawing and lipophilic group at the para-position of the N-phenyl ring is favorable for activity against DHFR. nih.gov The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²), with higher values indicating a more robust and predictive model. unar.ac.id

Table 3: Statistical Parameters for 3D-QSAR Models of Quinazolinone Analogs

| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predicted r² | Target | Reference |

|---|---|---|---|---|---|

| CoMSIA | 0.654 | 0.963 | 0.899 | EGFR Inhibitors | unar.ac.id |

| 3D-QSAR | Not specified | Not specified | Not specified | DHFR Inhibitors | nih.gov |

Biological Activity Spectrum and Pharmacological Potential of Quinazolinone Derivatives

Anticancer Activities

Derivatives of the 3-(4-Bromophenyl)quinazolin-4(3H)-one nucleus are extensively studied for their potential as anticancer agents. These investigations span from evaluating direct toxicity to cancer cells to understanding the specific molecular pathways they disrupt.

In Vitro Cytotoxicity on Cancer Cell Lines

The cytotoxic effects of quinazolin-4(3H)-one derivatives have been evaluated against a variety of human cancer cell lines. While data specifically for the unsubstituted this compound is limited, numerous studies on its closely related analogs demonstrate significant antiproliferative activity.

For instance, a series of quinazolin-4(3H)-one esters and hydrazides showed potent cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov The hydrazide derivatives, in particular, exhibited high inhibitory activity against MCF-7 cells, with IC50 values ranging from 0.20 to 0.84 µM. nih.gov Similarly, another study on 2,3-disubstituted quinazolinones reported that compounds bearing allyl or benzyl (B1604629) groups showed potent cytotoxic results against MCF-7 cells. researchgate.net

Other research has highlighted the broad-spectrum cytotoxic nature of these compounds against various cancer cell lines, including colon, glioblastoma, lung, skin, prostate, and neuroblastoma cells. rsc.org Specifically, a derivative, 4-bromo-2-hydroxybenzylidene, showed good cytotoxic activity against the human breast cancer cell line MDA-MB-231 with an IC50 value of 8.79 μM. nih.gov

Enzyme Inhibition Profiles (e.g., EGFR, VEGFR-2, BRAFV600E, Tyrosine Kinases)

A primary mechanism behind the anticancer activity of quinazolinone derivatives is their ability to inhibit protein kinases, which are crucial for cancer cell signaling and proliferation. The 4-anilinoquinazoline (B1210976) structure, closely related to the quinazolin-4(3H)-one core, is a key feature in several approved cancer therapies that target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net

Studies on derivatives of this compound have demonstrated significant inhibitory activity against multiple tyrosine kinases:

EGFR and VEGFR-2: Certain S-alkylated quinazolin-4(3H)-one derivatives have been developed as dual inhibitors of EGFR and VEGFR-2. nih.gov One study synthesized a series of quinazolin-4(3H)-ones bearing a urea (B33335) functionality, with the most potent compound showing a VEGFR-2 inhibition IC50 value of 0.117 µM. tandfonline.com

Multiple Tyrosine Kinases: In a study of quinazolin-4(3H)-one derivatives, compounds showed potent inhibitory activity against a panel of kinases including CDK2, HER2, and EGFR. nih.gov The most effective compounds exhibited IC50 values against EGFR as low as 0.097 ± 0.019 µM, comparable to the standard drug erlotinib (B232). nih.gov The quinazolin-4(3H)-one moiety has been identified as an excellent hinge-binding group for multi-target inhibitors of VEGFR-2, Tie-2, and EphB4. nih.gov

Cellular Mechanism Investigations (e.g., Apoptosis Induction, Cell Cycle Arrest)

Beyond enzyme inhibition, derivatives of this compound have been shown to induce cancer cell death through programmed cell death (apoptosis) and by halting the cell division cycle.

Apoptosis Induction: Several studies have confirmed that quinazoline-derived compounds are effective inducers of apoptosis. nih.gov One novel quinazoline (B50416) derivative, 04NB-03, was found to induce apoptosis in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov The mechanism was linked to the accumulation of endogenous reactive oxygen species (ROS). nih.gov Other quinazolinone derivatives have been shown to initiate apoptosis in breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. tandfonline.com

Cell Cycle Arrest: The same derivative, 04NB-03, also caused cell cycle arrest at the G2/M phase in liver cancer cells. nih.gov Other studies on different quinazolinone derivatives have demonstrated the ability to arrest the cell cycle at the G1 phase in breast cancer cells. nih.govtandfonline.com This disruption of the normal cell cycle prevents cancer cells from proliferating. A study on a chalcone (B49325) derivative also documented the induction of G2/M arrest in ovarian cancer cells. mdpi.com

Antimicrobial Activities (Antibacterial, Antifungal)

The quinazolin-4(3H)-one scaffold is a versatile pharmacophore that has been extensively explored for its antimicrobial properties. nih.gov Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria as well as various fungal strains. nih.govtandfonline.combiomedpharmajournal.org

Studies have shown that substitutions on the quinazolinone ring are crucial for antimicrobial activity. nih.gov For example, 2,3-disubstituted 4(3H)-quinazolinones have demonstrated notable antimicrobial properties. nih.gov In one study, derivatives showed mild to high antibacterial effects, particularly against Gram-negative bacteria like E. coli. nih.gov The same compounds were also effective against all tested fungal strains, mostly at a minimum inhibitory concentration (MIC) of 32 μg/ml. nih.gov Another study reported that a 6-bromo-substituted quinazolinone derivative showed good activity against Staphylococcus aureus, Streptococcus pyogenes, and Pseudomonas aeruginosa. biomedpharmajournal.org

Inhibition of Bacterial Targets (e.g., DNA Gyrase, Penicillin-Binding Proteins)

The antibacterial action of some quinazolinone derivatives has been attributed to the inhibition of specific bacterial enzymes essential for their survival.

DNA Gyrase: DNA gyrase is a critical enzyme for bacterial DNA replication and a well-established target for antibiotics. nih.gov Several quinazolin-4(3H)-one derivatives have been identified as potential DNA gyrase inhibitors. mdpi.com In one study, newly synthesized quinazolinone-pyrazole hybrids were evaluated for their inhibitory activity against E. coli DNA gyrase, with the most potent compounds showing IC50 values ranging from 3.19 to 4.17 µM. mdpi.com

Penicillin-Binding Proteins (PBPs): While specific studies on this compound are not available, the broader class of quinazolinones has been investigated as inhibitors of PBPs, which are crucial for bacterial cell wall synthesis.

Anti-inflammatory Activities

The quinazolinone core is also associated with significant anti-inflammatory properties. researchgate.net Research into various derivatives has demonstrated their potential to reduce inflammation. For instance, a study on novel quinazolinone derivatives showed that compounds with 2-methyl and 2,4-dinitro substitutions on the N-3 phenyl ring exhibited significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. fabad.org.tr Another study reported that among a series of 3-naphthalene-substituted quinazolinones, a 6-bromo-substituted derivative was the most potent, showing 59.61% inhibition in an anti-inflammatory assay. mdpi.com The mechanism for some derivatives has been linked to the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net

Modulation of Inflammatory Pathways (e.g., NO Production, TLR4 Signaling)

Quinazolinone derivatives have demonstrated significant potential as modulators of inflammatory processes. ptfarm.plnih.gov Inflammation is a complex biological response involving various signaling pathways and mediators. The overproduction of inflammatory mediators such as nitric oxide (NO) is a hallmark of many inflammatory conditions. Toll-like receptor 4 (TLR4) is a key receptor in the innate immune system that, upon activation by ligands like lipopolysaccharide (LPS), triggers a signaling cascade leading to the production of pro-inflammatory cytokines and other mediators. nih.govnih.govfrontiersin.org

The ability of quinazolinone derivatives to interfere with these pathways makes them attractive candidates for the development of new anti-inflammatory agents. ptfarm.plnih.gov For instance, certain aryl quinolinyl hydrazone derivatives, which share structural similarities with the broader class of nitrogen-containing heterocyclic compounds, have been shown to inhibit pro-inflammatory cytokine secretion from macrophages stimulated with LPS. nih.gov The mechanism for potent compounds in this class was found to involve the inhibition of the TLR4 signaling pathway. nih.gov

Research has shown that some 4(3H)-quinazolinone derivatives can significantly inhibit carrageenan-induced paw edema in animal models, a standard test for acute inflammation. ptfarm.plnih.gov This activity is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The anti-inflammatory effects of these compounds are linked to their ability to suppress the production of inflammatory mediators.

Table 1: Anti-inflammatory Activity of Selected Quinazolinone Derivatives

| Compound Type | Assay | Key Findings | Reference |

|---|---|---|---|

| 6,8-dibromo-4(3H)-quinazolinone derivatives | Carrageenan-induced paw edema in rats | Showed significant inhibition of paw edema, with some derivatives exhibiting effects comparable to indomethacin. | ptfarm.pl |

| 3-methyl-4(3H)quinazolinone derivatives | Carrageenan-induced hind paw edema in mice | All tested compounds showed statistically significant anti-inflammatory effects. | nih.gov |

| Aryl quinolinyl hydrazones | LPS-stimulated macrophages | Inhibition of pro-inflammatory cytokine secretion via inhibition of TLR4 signaling. | nih.gov |

Structure Activity Relationship Sar Elucidation

Impact of Substituent Variations on the Quinazolinone Core

The biological activity of quinazolinone derivatives can be significantly modulated by introducing various substituents onto the core heterocyclic ring system. Structure-activity relationship (SAR) studies have consistently shown that positions 2, 3, 6, and 8 are critical for tuning the pharmacological profile of these compounds. nih.govnih.gov

For instance, the presence of halogen atoms, such as fluorine, chlorine, or bromine, at the C6 and C8 positions of the quinazolinone ring has been shown to enhance antimicrobial and anticancer activities. nih.govresearchgate.net Specifically, a fluorine atom introduced into the main quinazolinone scaffold can confer an additional inhibitory effect on certain enzymes. mdpi.com One study highlighted that a single substitution at the C6 position appeared to be beneficial for increasing antitumor activities. researchgate.net However, the effect of substituents can be context-dependent; in one study on quorum sensing inhibition, the introduction of a chlorine atom at the C6 position did not significantly alter the activity of the tested quinazolinone-based amides.

Modifications at the C2 position are also crucial. The presence of a methyl or thiol group at this position is often considered essential for antimicrobial activities. nih.gov Furthermore, incorporating a substituted phenyl or naphthyl ring at C2, along with a basic side chain at C8, has been explored to identify the optimal structural requirements for antiproliferative activity. nih.gov

The substitution pattern on the benzene (B151609) ring of the quinazolinone moiety can have a notable impact on cytotoxicity. As shown in the table below, compounds featuring 6,8-di-fluoro substitutions exhibited increased cytotoxicity against MCF7 and A2780 cancer cell lines compared to other halogenation patterns. nih.gov

| Compound | Substituent on Quinazolinone Core | Observed Activity/Potency |

|---|---|---|

| Derivative 1 | 6,8-di-fluoro | Increased cytotoxicity against MCF7 & A2780 cell lines nih.gov |

| Derivative 2 | 6-fluoro | Variable cytotoxicity depending on other substitutions nih.gov |

| Derivative 3 | Single C6 substitution | Beneficial for antitumor activity researchgate.net |

| Derivative 4 | C2-methyl or C2-thiol | Essential for antimicrobial activity nih.gov |

Influence of the Phenyl Ring and its Substituents on Activity

The phenyl ring attached at the N3 position of the quinazolinone core, and its substitution pattern, are paramount in defining the biological efficacy of compounds like 3-(4-Bromophenyl)quinazolin-4(3H)-one. The nature and position of substituents on this phenyl ring can dramatically alter the compound's interaction with biological targets.

Research has shown that for antiproliferative activity, the presence of bulky, hydrophobic, and electron-withdrawing substituents at the para position of the N3-phenyl ring is often essential. vulcanchem.com The bromine atom in this compound fits this description, being both electron-withdrawing and hydrophobic. Its inductive effect is thought to help stabilize charge-transfer complexes with target enzymes, while its bulk can be crucial for occupying hydrophobic pockets within a receptor's active site.

The position of the halogen substituent is also a key determinant of activity. A study involving "bromine scanning" on a related series of 4-phenylquinolone derivatives, which are calcium-channel antagonists, demonstrated that moving the bromine atom from the para to the meta or ortho position affects molecular packing and intermolecular interactions, which can, in turn, influence biological activity. nih.gov In another study on Aurora A kinase inhibitors, compounds with halogen substitutions (like bromine) on the terminal phenyl ring displayed higher activity than their unsubstituted or methyl-substituted counterparts. mdpi.com

Conversely, for other activities, different substitution patterns are favored. For example, in a series of compounds evaluated for antibacterial properties, derivatives with electron-donating groups like methoxy (B1213986) and methyl on the phenyl ring were found to be more active. nih.gov This highlights that the optimal substitution on the N3-phenyl ring is highly dependent on the specific biological target and the desired therapeutic effect.

The following table summarizes the influence of phenyl ring substituents on various biological activities.

| Phenyl Ring Substituent | Position | Effect on Activity | Activity Type |

|---|---|---|---|

| Bulky, hydrophobic, electron-withdrawing (e.g., -Br) | para | Essential for activity | Antiproliferative vulcanchem.com |

| Halogen (e.g., -Br) | Not specified | Higher activity than unsubstituted | Aurora A Kinase Inhibition mdpi.com |

| Methoxy (-OCH3), Methyl (-CH3) | Not specified | More active than other groups | Antibacterial nih.gov |

| Bromo (-Br), Chloro (-Cl) | Not specified | Positive influence on binding affinity | General Receptor Binding |

Importance of Hydrogen Bonding and Hydrophobic Interactions in Biological Activity

The biological activity of this compound and its analogs is fundamentally governed by their ability to form specific non-covalent interactions with their target receptors. Among these, hydrogen bonds and hydrophobic interactions are of primary importance.

The quinazolinone scaffold itself contains key functional groups capable of participating in hydrogen bonding. The carbonyl oxygen at C4 and the nitrogen atom at N1 are potential hydrogen bond acceptors. semanticscholar.org Molecular docking studies have confirmed this, showing, for example, that the carbonyl oxygen and N1 nitrogen of the quinazolinone ring can form crucial hydrogen bonds with the amide group of specific amino acid residues, such as Asn433 in the bromodomain-containing protein 4 (BRD4). semanticscholar.org Crystal structure analysis of this compound reveals that in its solid state, molecules are linked by intermolecular C—H···N and C—H···O hydrogen bonds, demonstrating the inherent capacity of this scaffold to engage in such interactions. nih.gov

Conformational Requirements for Receptor Binding and Efficacy

For a drug molecule to effectively bind to its receptor, it must adopt a specific three-dimensional orientation, or conformation. The conformational properties of this compound are therefore a critical aspect of its structure-activity relationship.

X-ray crystallography has provided precise insights into the solid-state conformation of this molecule. These studies show that the quinazolinone ring system is essentially planar. nih.gov However, the 4-bromophenyl ring at the N3 position is not coplanar with the quinazolinone core. A significant dihedral angle of 47.6° is observed between the mean plane of the quinazolinone system and the 4-bromophenyl ring. nih.gov This twisted conformation is a key structural feature.

Mechanism of Action Studies at the Molecular and Cellular Levels

Identification of Specific Molecular Targets and Binding Modes

Currently, there are no published studies that definitively identify the specific molecular targets of 3-(4-Bromophenyl)quinazolin-4(3H)-one. While research on analogous quinazolinone compounds has revealed interactions with a variety of proteins—including kinases, polymerases, and other enzymes—it is not scientifically sound to extrapolate these findings to the specific compound without direct experimental evidence.

Molecular docking and other computational studies, which are often used to predict potential binding interactions, have not been specifically reported for this compound. Such studies would be instrumental in hypothesizing potential protein targets and guiding further experimental validation.

Enzyme Kinetic Studies for Inhibitory Mechanisms

There is a lack of data from enzyme kinetic studies for this compound. Such studies are essential for determining whether the compound acts as an inhibitor of any specific enzymes and, if so, to characterize the nature of that inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is fundamental to understanding its mechanism of action at a biochemical level.

Emerging Research Directions and Future Perspectives

Development of Multi-Target Directed Ligands (MTDLs)

The traditional "one-molecule, one-target" paradigm in drug discovery is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. The development of Multi-Target Directed Ligands (MTDLs), single compounds designed to interact with multiple biological targets simultaneously, represents a promising therapeutic strategy. frontiersin.org The quinazolinone scaffold, including that of 3-(4-Bromophenyl)quinazolin-4(3H)-one, is an ideal framework for designing MTDLs due to its versatile structure and ability to be extensively modified.

Researchers are actively exploring quinazolinone derivatives that can dually inhibit key proteins involved in cancer progression. For instance, studies have focused on creating dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both crucial in tumor growth and angiogenesis. ekb.egmdpi.com Another successful approach has been the development of quinazolin-4(3H)-one derivatives that co-target Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), reflecting a synthetic lethality strategy in breast cancer therapy. nih.govsemanticscholar.org The core structure of this compound, with its specific phenyl substitution, serves as a critical starting point for creating these sophisticated molecules. The bromophenyl group can be a key pharmacophoric feature for one target or a site for chemical modification to introduce functionalities that bind to a second target.

| Target Combination | Therapeutic Area | Rationale for Quinazolinone Scaffold |

| EGFR / VEGFR | Cancer | The 4-anilinoquinazoline (B1210976) structure is a known inhibitor of EGFR; modifications can introduce VEGFR inhibition. ekb.egmdpi.com |

| PARP1 / BRD4 | Breast Cancer | The quinazolinone core can be elaborated to fit into the binding sites of both PARP1 and BRD4. nih.gov |

| CDK2, HER2, EGFR, VEGFR2 | Cancer | The versatile scaffold allows for the creation of broad-spectrum tyrosine kinase inhibitors. nih.gov |

| MAO-B / BACE1 | Alzheimer's Disease | The quinazolinone structure can be adapted to inhibit key enzymes involved in neurodegeneration. strath.ac.uk |

Application of Advanced Synthetic Technologies

The synthesis of quinazolinone derivatives has evolved significantly, moving beyond classical condensation reactions to more sophisticated and efficient technologies. These advanced methods offer improved yields, greater molecular diversity, and better environmental sustainability. For a molecule like this compound, these technologies enable precise structural modifications and the creation of complex analogues.

Modern catalytic systems are at the forefront of this evolution. For example, a novel copper-catalyzed imidoylative cross-coupling reaction provides an efficient route to synthesize 3-arylquinazolin-4-ones. vulcanchem.com Furthermore, palladium-catalyzed arylation of the quinazolin-4-one core allows for the direct formation of carbon-carbon bonds under mild conditions. organic-chemistry.org

One of the most innovative approaches involves asymmetric synthesis. A peptide-catalyzed atroposelective bromination of 3-arylquinazolin-4(3H)-ones has been developed, enabling the synthesis of specific, chirally-defined molecules with high enantioselectivity. nih.govacs.org This is particularly important as different atropisomers (stereoisomers arising from hindered rotation around a single bond) can have vastly different biological activities. These advanced methods are crucial for building libraries of complex derivatives of this compound for screening and optimization.

Integrated Experimental and Computational Approaches for Drug Design

The synergy between computational modeling and experimental validation has revolutionized the drug discovery process. For quinazolinone derivatives, this integrated approach allows for the rational design of potent and selective inhibitors. Instead of relying on traditional trial-and-error synthesis, researchers can now predict how molecules like this compound and its analogues will interact with their biological targets.

Computational techniques such as molecular docking and molecular dynamics simulations are used to visualize the binding modes of quinazolinone derivatives within the active site of a target protein, such as EGFR or Matrix Metalloproteinase-13 (MMP-13). nih.govnih.gov These studies can predict key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for a compound's activity.

Quantitative Structure-Activity Relationship (QSAR) models provide further insights by correlating the structural features of a series of compounds with their biological activities. nih.gov For instance, Density Functional Theory (DFT) calculations can be used to understand the electronic properties of quinazolinone-vanillin derivatives and relate them to their experimentally determined antioxidant activity. sapub.org This in-silico analysis guides the synthesis of new derivatives with predicted high activity, which are then tested experimentally. This iterative cycle of design, synthesis, and testing significantly accelerates the development of optimized therapeutic agents. nih.govresearchgate.net

| Computational Technique | Application in Quinazolinone Research | Reference |

| Molecular Docking | Predicts binding orientation and affinity of compounds in target protein's active site (e.g., EGFR, MMP-13). | nih.govnih.gov |

| QSAR | Establishes a mathematical relationship between chemical structure and biological activity to guide design. | nih.gov |

| Molecular Dynamics | Simulates the movement of the ligand-protein complex over time to assess stability and interactions. | nih.gov |

| DFT Calculations | Determines electronic properties (e.g., HOMO-LUMO gap) to correlate with activities like antioxidant potential. | sapub.org |

Exploration of Novel Therapeutic Areas for Quinazolinone Derivatives

While the quinazolinone scaffold is well-established in oncology, its therapeutic potential is far from exhausted. nih.gov Researchers are actively investigating derivatives for a range of other diseases, opening up new frontiers for compounds based on the this compound structure.

One of the most exciting new areas is neurodegenerative diseases. Studies have shown that certain quinazolinone derivatives can act as inhibitors of enzymes implicated in Alzheimer's disease, such as Beta-site APP Cleaving Enzyme 1 (BACE1) and Monoamine Oxidase B (MAO-B). strath.ac.uk This suggests a potential role for these compounds in slowing disease progression.

Other emerging applications include the treatment of metabolic and infectious diseases. Quinazolinone derivatives have been investigated as potential anti-diabetic agents through the inhibition of α-glucosidase and as antiviral agents, with some showing inhibitory activity against the SARS-CoV-2 3CL protease. researchgate.net The broad biological activity of the quinazolinone core indicates that with further exploration and modification, compounds like this compound could be repurposed or serve as templates for developing treatments in a wide variety of new therapeutic areas. wisdomlib.orgresearchgate.net

Q & A

Q. How can structure-activity relationships (SAR) guide optimization of quinazolinone-based therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.